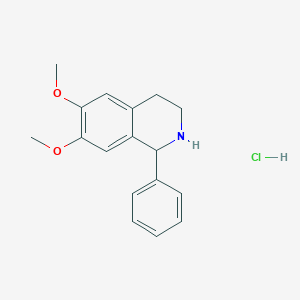

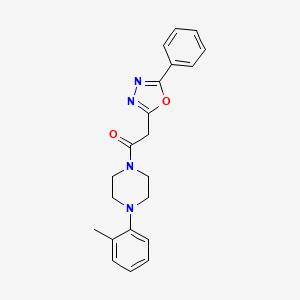

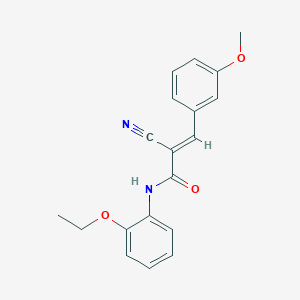

![molecular formula C15H23NO B2435280 Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine CAS No. 1955547-80-4](/img/structure/B2435280.png)

Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine” is a chemical compound with the CAS Number: 1955547-80-4 . It has a molecular weight of 233.35 . The IUPAC name for this compound is N-benzyl-2-methyl-1-((2-methylallyl)oxy)propan-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23NO/c1-13(2)11-17-12-15(3,4)16-10-14-8-6-5-7-9-14/h5-9,16H,1,10-12H2,2-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Scientific Research Applications

Dual Inhibitor in Medicinal Chemistry

Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine and its derivatives have been explored in medicinal chemistry. For example, a derivative of this compound, MBA236, was identified as a new cholinesterase and monoamine oxidase dual inhibitor. This dual inhibitory action makes it a potential candidate for treating diseases like Alzheimer's and Parkinson's, where cholinesterase and monoamine oxidase play critical roles (Bautista-Aguilera et al., 2014).

DNA Cleavage and Anticancer Potential

Another application is in the field of bioinorganic chemistry. Certain compounds containing this structure have been used to create metal complexes that demonstrated the ability to cleave DNA. This property is particularly significant in the development of anticancer therapies as DNA cleavage can lead to cancer cell death (Sancheti et al., 2012).

Synthesis of Anticancer Agents

In pharmaceutical chemistry, derivatives of this compound have been synthesized for potential use as anticancer agents. These derivatives have shown significant to good anticancer activity in in vitro studies, indicating their potential as therapeutic agents in cancer treatment (Rashid et al., 2012).

Catalytic Applications

The compound has also been involved in catalytic processes, such as in the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones. This application demonstrates the compound's utility in facilitating complex chemical reactions, which is crucial in the synthesis of various chemical compounds (Mancuso et al., 2017).

Antagonist for Opioid Receptors

In the study of opioid receptors, a derivative of this compound, PF-04455242, was identified as a high-affinity antagonist selective for kappa-opioid receptors. Such compounds are valuable in the research and treatment of addiction and depression, given the role of kappa-opioid receptors in these conditions (Grimwood et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

N-benzyl-2-methyl-1-(2-methylprop-2-enoxy)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13(2)11-17-12-15(3,4)16-10-14-8-6-5-7-9-14/h5-9,16H,1,10-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJREMAOIKPHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCC(C)(C)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2435208.png)

![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2435210.png)

![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)

![6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2435217.png)